molecular formula C11H17N3O B2642382 N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide CAS No. 1465331-17-2

N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide

Cat. No.: B2642382
CAS No.: 1465331-17-2
M. Wt: 207.277
InChI Key: FZDSOHOHCVRJNU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, an amide group, and a dimethylated amine

Scientific Research Applications

N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which this compound is used. For instance, some pyridine derivatives have been found to exhibit anti-tubercular activity, but the exact mechanism is not clear .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with an appropriate acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(propan-2-ylamino)propanamide
  • N,N-Dimethyl-2-(propan-2-ylamino)propanamine

Uniqueness

N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide is unique due to its specific structure, which includes a pyridine ring and an amide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the pyridine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

N,N-dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)13-10-9(6-5-7-12-10)11(15)14(3)4/h5-8H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDSOHOHCVRJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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